Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-methyl(8-methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride. This nomenclature precisely describes the structural components of the molecule, beginning with the core imidazo[1,2-a]pyridine bicyclic system. The imidazo[1,2-a]pyridine framework consists of a six-membered pyridine ring fused to a five-membered imidazole ring through the 1,2-positions of the pyridine and the 1,2-positions of the imidazole. The systematic name indicates the presence of a methyl substituent at the 8-position of the bicyclic system, which corresponds to a position on the pyridine ring portion of the fused system.
The structural representation reveals a methylamine group attached to the 2-position of the imidazo[1,2-a]pyridine core through a methylene bridge. The complete structural formula can be expressed through the Simplified Molecular Input Line Entry System string: CC1=CC=CN2C1=NC(CNC)=C2.[H]Cl.[H]Cl. This representation clearly shows the connectivity of all atoms within the molecule, including the two hydrochloride counterions that form the dihydrochloride salt. The International Chemical Identifier string provides additional structural verification: 1S/C10H13N3.2ClH/c1-8-4-3-5-13-7-9(6-11-2)12-10(8)13;;/h3-5,7,11H,6H2,1-2H3;2*1H.
The three-dimensional molecular architecture positions the methyl group at the 8-position in a sterically favorable orientation relative to the methylaminomethyl substituent at the 2-position. This spatial arrangement influences the compound's physicochemical properties and potential biological interactions. The presence of two hydrochloride groups in the salt form indicates that the compound contains two basic nitrogen centers capable of protonation under appropriate conditions.
Properties
IUPAC Name |
N-methyl-1-(8-methylimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-8-4-3-5-13-7-9(6-11-2)12-10(8)13;;/h3-5,7,11H,6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOWZJYJOABPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Aminopyridines with Aldehydes
- The classical method involves condensation of 2-aminopyridine derivatives with aldehydes such as chloroacetaldehyde or substituted benzaldehydes.
- For example, iodo-2-aminopyridines condense with chloroacetaldehyde in solvents like ethanol or acetonitrile under heating (around 80 °C), yielding iodoimidazo[1,2-a]pyridines in high yields (84–91%). The reaction progress is monitored by TLC and gas chromatography, and purification is done by column chromatography.
- Metal-free catalysts such as ammonium chloride, saccharin, or organic acids (e.g., acetic acid, pivalic acid) have been successfully used to promote these condensations under mild conditions, improving eco-friendliness and scalability.
- Acid catalysts like hydrochloric acid or perchloric acid enable efficient ring closure and substitution, sometimes in continuous flow processes, achieving yields up to 96%.
Condensation of 2-Aminopyridines with Ketones
- Alternative syntheses involve condensation of 2-aminopyridines with ketones such as acetophenone derivatives.
- Graphene oxide or flavin-iodine catalytic systems promote the formation of imidazo[1,2-a]pyridines via initial generation of iodo-substituted ketones, followed by intramolecular cyclization.
- Molecular iodine catalysis in the presence of additives like triphenylphosphine enables three-component reactions involving 2-aminopyridines, ketones, and sulfonyl hydrazides to form substituted imidazo[1,2-a]pyridines under mild conditions.
Introduction of the Methylamine Side Chain at the 2-Position
- The 2-position of the imidazo[1,2-a]pyridine ring is substituted with a methylamine group, which can be introduced via nucleophilic substitution or reductive amination.
- For example, the condensation product with chloroacetaldehyde provides a chloromethyl intermediate, which can be reacted with methylamine to yield the methylaminomethyl side chain.
- This step often involves treatment of the intermediate with methylamine under controlled conditions to avoid over-alkylation, followed by purification.
Formation of the Dihydrochloride Salt
- The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
- This salt formation improves the compound's stability, solubility, and handling properties.
- Typically, the free base is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate), and an excess of HCl gas or aqueous HCl is added to precipitate the dihydrochloride salt, which is then filtered and dried under vacuum.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit notable antimicrobial properties. For instance, a study synthesized 2-(6-imidazo[1,2-a]pyridin-2-yl)-5-methyl-2,4-dioxo derivatives, which showed moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli using agar diffusion methods. The minimum inhibitory concentration (MIC) for some compounds was found to be lower than that of standard antibiotics like streptomycin, indicating potential as antibacterial agents .
Antiviral Properties
The compound has been investigated for its antiviral properties, particularly against SARS-CoV-2. A study focused on novel imidazo[1,2-a]pyrimidine derivatives demonstrated promising results in inhibiting the interaction between the virus's spike protein and human ACE2 receptors. The binding affinities of these compounds were significantly higher than those of known inhibitors, suggesting their potential as therapeutic agents against COVID-19 .
Anticancer Applications
Imidazo[1,2-a]pyridine derivatives have also been evaluated for anticancer activity. A series of compounds were tested for their effects on various cancer cell lines. The results indicated that certain derivatives could induce apoptosis in cancer cells while exhibiting selective toxicity, which is crucial for minimizing side effects during treatment .
Neurological Applications
In the realm of neurological research, some studies have indicated that methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride may possess serotonin receptor agonist activity. This property could be leveraged in developing treatments for anxiety and depression disorders, as compounds with such activity can modulate mood and emotional responses effectively .
Synthesis and Structural Optimization
The synthesis of this compound involves several chemical reactions aimed at optimizing its efficacy and reducing toxicity. Various synthetic routes have been explored to enhance the yield and purity of the compound while maintaining its biological activity. Structural modifications have been systematically studied to identify the most effective configurations for targeting specific biological pathways .
Mechanism of Action
The mechanism of action of Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and signaling molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with variations in substituents influencing pharmacological activity, solubility, and metabolic stability. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Salt Forms and Physicochemical Properties
- Dihydrochloride vs. Hydrochloride: The dihydrochloride form (target compound) increases water solubility compared to monohydrochloride salts (e.g., compound 38 vs. 39) .
- Melting Points: Melting points correlate with crystallinity; 8-amino carboxamide derivatives (200–211°C) exhibit higher thermal stability than ester-based analogues (190°C) .
Biological Activity
Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride (CAS No. 1187931-63-0) is a compound that belongs to the imidazo[1,2-a]pyridine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and recent research findings.
- Molecular Formula : C10H15Cl2N3
- Molecular Weight : 248.15 g/mol
- Chemical Structure : The compound features an imidazo[1,2-a]pyridine core, which is significant for its biological activity.
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives, including this compound, exhibit a broad spectrum of biological activities:
- Anticancer : These compounds have shown potential in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial : They possess antibacterial and antifungal properties, making them candidates for treating infections.
- Anti-inflammatory : Some derivatives target inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
Detailed Pharmacological Activities
Recent studies have highlighted several key pharmacological activities associated with imidazo[1,2-a]pyridine derivatives:
Case Studies
-
Anticancer Activity :
A study investigated the effects of methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine on the MDA-MB-231 breast cancer cell line. The compound was found to significantly inhibit cell proliferation with an IC50 value of approximately 0.126 μM. Additionally, it demonstrated a capacity to induce apoptosis through caspase activation pathways. -
Anti-inflammatory Mechanism :
Research indicated that this compound could suppress inflammation by inhibiting the NF-κB signaling pathway in various cancer cell lines, suggesting its potential utility in treating inflammatory diseases alongside cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is heavily influenced by their chemical structure. Modifications at specific positions on the imidazo ring can enhance or diminish activity:
- Substituents : The presence of electron-donating or withdrawing groups can significantly affect the compound's interaction with biological targets.
- Ring Modifications : Variations in the imidazo ring structure can lead to altered pharmacokinetic properties and selectivity for different biological targets.
Q & A
Q. What are the established synthetic routes for Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride?
The compound can be synthesized via one-pot, multi-step reactions involving condensation of 2-aminoimidazole derivatives with aliphatic or aromatic precursors. For example, similar imidazo[1,2-a]pyridine derivatives were synthesized using 2-aminoimidazoles and 1,3-difunctional compounds under reflux conditions, followed by purification via recrystallization or column chromatography . Key intermediates, such as chloromethyl-imidazo[1,2-a]pyridine derivatives, are often functionalized via nucleophilic substitution or reductive amination to introduce the methylamine moiety .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Structural confirmation relies on:
- 1H/13C NMR : To assign proton and carbon environments, particularly distinguishing imidazo[1,2-a]pyridine ring protons (δ 7.0–8.5 ppm) and methyl/methylene groups (δ 2.0–4.0 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight with precision (e.g., <1 ppm error) .
- IR Spectroscopy : Identifies functional groups like N-H stretches (~3300 cm⁻¹) and C=N/C-C aromatic vibrations .
Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?
Imidazo[1,2-a]pyridine scaffolds exhibit anxiolytic, cardiovascular, and neuroleptic activities . Methylamine-substituted derivatives may modulate receptor binding (e.g., GABAₐ or kinase targets) due to their basicity and hydrogen-bonding potential .
Advanced Research Questions
Q. How can conflicting NMR data during structural elucidation be resolved?
Discrepancies in proton/carbon assignments may arise from tautomerism or dynamic equilibria. Strategies include:
- X-ray crystallography : Definitive structural confirmation via SHELXL refinement (e.g., resolving disorder in methyl or amine groups) .
- Variable-temperature NMR : To identify dynamic processes (e.g., hindered rotation) .
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity .
Q. What strategies optimize reaction yields for this compound’s synthesis?
Yield optimization involves:
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or Pd catalysts for coupling reactions .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution steps .
- Temperature control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
Q. How should researchers design experiments to evaluate this compound’s biological activity?
- In vitro assays : Screen against target proteins (e.g., kinases, ion channels) using fluorescence polarization or SPR (surface plasmon resonance) .
- Solubility optimization : Use dihydrochloride salt forms to enhance aqueous solubility for cell-based assays .
- Metabolic stability : Assess hepatic microsomal stability and CYP450 inhibition to prioritize analogs .
Q. How can impurities in the final product be identified and quantified?
- HPLC/LC-MS : Use C18 columns with ion-pairing agents (e.g., TFA) to resolve polar impurities .
- Reference standards : Compare retention times and spectra with certified impurities (e.g., EP/JP standards) .
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to profile degradation products .
Q. What experimental approaches address contradictions in biological activity data?
- Dose-response validation : Ensure activity is concentration-dependent and not an artifact of assay conditions .
- Off-target profiling : Use panels (e.g., Eurofins CEREP) to rule out non-specific binding .
- Pharmacokinetic studies : Correlate in vitro activity with plasma/tissue exposure in rodent models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
